Benzyl N-(2-aminoethyl)carbamate hydrochloride Benzyl N-(2-aminoethyl)carbamate hydrochloride N-(Benzyloxycarbonyl)ethylenediamine Hydrochloride is a reagent used to synthesize new opioid ligand as an analgesics with mixed agonist and antagonist properties to induce tolerance and dependence.

Brand Name: Vulcanchem
CAS No.: 18807-71-1
VCID: VC21057678
InChI: InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H
SMILES: C1=CC=C(C=C1)COC(=O)NCCN.Cl
Molecular Formula: C10H15ClN2O2
Molecular Weight: 230.69 g/mol

Benzyl N-(2-aminoethyl)carbamate hydrochloride

CAS No.: 18807-71-1

Cat. No.: VC21057678

Molecular Formula: C10H15ClN2O2

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

Benzyl N-(2-aminoethyl)carbamate hydrochloride - 18807-71-1

Specification

Description N-(Benzyloxycarbonyl)ethylenediamine Hydrochloride is a reagent used to synthesize new opioid ligand as an analgesics with mixed agonist and antagonist properties to induce tolerance and dependence.

CAS No. 18807-71-1
Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
IUPAC Name benzyl N-(2-aminoethyl)carbamate;hydrochloride
Standard InChI InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H
Standard InChI Key QMLKQXIAPAAIEJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCCN.Cl
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCN.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator